4-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one
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Overview
Description
The compound “4-(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)piperazin-2-one” is a complex organic molecule that contains several functional groups including a thieno[3,2-d]pyrimidin-4-yl group, an azetidin-3-yl group, and a piperazin-2-one group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of nitrogen and oxygen atoms suggests the possibility of hydrogen bonding .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the azetidin-3-yl group might undergo reactions with electrophiles, and the piperazin-2-one group might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polarities of its functional groups, and its melting and boiling points would be influenced by the strengths of the intermolecular forces it can form .Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit cyclin-dependent kinases (cdks) . CDKs play a crucial role in regulating the cell cycle and are often targeted for cancer chemotherapy .
Mode of Action
Similar compounds have been shown to inhibit cdks . Inhibition of CDKs can lead to cell cycle arrest, thereby preventing the proliferation of cancer cells .
Biochemical Pathways
Given its potential role as a cdk inhibitor, it can be inferred that it may affect the cell cycle regulation pathway .
Pharmacokinetics
A structurally similar compound was reported to have undergone in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Inhibition of cdks can lead to cell cycle arrest, which can prevent the proliferation of cancer cells .
Properties
IUPAC Name |
4-[1-(7-methylthieno[3,2-d]pyrimidin-4-yl)azetidin-3-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-9-7-21-13-12(9)16-8-17-14(13)19-4-10(5-19)18-3-2-15-11(20)6-18/h7-8,10H,2-6H2,1H3,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZAXICPAZNABD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=CN=C2N3CC(C3)N4CCNC(=O)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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